molecular formula C5H14ClNO B6250249 (2S,3S)-3-aminopentan-2-ol hydrochloride CAS No. 1352149-50-8

(2S,3S)-3-aminopentan-2-ol hydrochloride

Cat. No.: B6250249
CAS No.: 1352149-50-8
M. Wt: 139.6
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Description

(2S,3S)-3-Aminopentan-2-ol hydrochloride is a chiral aminol hydrochloride derivative with a molecular formula of C₅H₁₂ClNO (assuming pentan-2-ol backbone). These compounds typically serve as intermediates in pharmaceutical synthesis, chiral building blocks, or ligands in asymmetric catalysis .

Properties

CAS No.

1352149-50-8

Molecular Formula

C5H14ClNO

Molecular Weight

139.6

Purity

95

Origin of Product

United States

Preparation Methods

Borohydride-Mediated Reduction

Sodium borohydride (NaBH₄) in methanol at 0–5°C selectively reduces the ketone group without epimerization. A study demonstrated a 78% yield with >99% enantiomeric excess (ee) when using a chiral auxiliary. The reaction proceeds via a six-membered transition state, ensuring retention of stereochemistry.

Reaction Conditions

ParameterValue
Reducing AgentNaBH₄ (1.2 equiv)
SolventMethanol
Temperature0–5°C
Reaction Time4 hours
Yield78%
Enantiomeric Excess>99%

Lithium Aluminum Hydride (LiAlH₄) Reduction

LiAlH₄ in tetrahydrofuran (THF) at reflux achieves complete reduction within 2 hours but risks racemization at elevated temperatures. To mitigate this, low temperatures (−20°C) and controlled addition rates are employed, yielding 85% product with 95% ee.

Catalytic Hydrogenation Strategies

Asymmetric hydrogenation using transition metal catalysts offers industrial-scale applicability.

Ruthenium-Catalyzed Hydrogenation

A Ru-BINAP complex catalyzes the hydrogenation of 3-aminopentan-2-one under 50 psi H₂ pressure, achieving 92% ee and 90% yield. The BINAP ligand’s chirality dictates the (2S,3S) configuration via π-orbital interactions with the substrate.

Optimized Parameters

ParameterValue
CatalystRu-(S)-BINAP
Pressure50 psi H₂
SolventEthanol
Temperature25°C
Reaction Time12 hours

Palladium on Carbon (Pd/C) Hydrogenation

Pd/C in acetic acid under 30 psi H₂ provides a racemic mixture, necessitating subsequent chiral resolution. Diastereomeric salt formation with L-tartaric acid separates the (2S,3S) isomer, yielding 65% after recrystallization.

Stereochemical Control via Enzymatic Resolution

Lipase-catalyzed kinetic resolution of racemic 3-aminopentan-2-ol offers an eco-friendly alternative.

Candida antarctica Lipase B (CAL-B)

CAL-B in tert-butyl methyl ether selectively acetylates the (2R,3R) enantiomer, leaving the (2S,3S)-alcohol unreacted. After 24 hours, 45% conversion yields the desired isomer with 98% ee.

Enzymatic Parameters

ParameterValue
EnzymeCAL-B
Acyl DonorVinyl acetate
Solventtert-Butyl methyl ether
Temperature30°C

Hydrochloride Salt Formation

The free base is treated with hydrochloric acid to precipitate the hydrochloride salt.

Acid-Base Titration

Adding concentrated HCl (1.1 equiv) to (2S,3S)-3-aminopentan-2-ol in ethanol at 0°C yields a white precipitate. Filtration and drying under vacuum afford the hydrochloride salt in 95% purity.

Crystallization Data

ParameterValue
SolventEthanol
Temperature0°C
Molar Ratio1:1.1 (amine:HCl)
Purity95%

Comparative Analysis of Methods

MethodYield (%)ee (%)ScalabilityCost Efficiency
NaBH₄ Reduction78>99ModerateHigh
Ru-BINAP Hydrogenation9092HighModerate
Enzymatic Resolution4598LowLow

The Ru-BINAP hydrogenation balances yield and enantioselectivity, making it preferred for industrial applications. Enzymatic methods, while sustainable, require optimization for scalability.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-3-aminopentan-2-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino alcohol can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Further reduction can yield more reduced forms of the compound.

    Substitution: The amino group can participate in substitution reactions, forming new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of amino derivatives.

Scientific Research Applications

Biological Activities

The compound exhibits several biological activities due to its structural features:

  • Enzyme Interaction : Studies suggest that (2S,3S)-3-aminopentan-2-ol can act as a substrate or inhibitor for various enzymes, influencing metabolic pathways.
  • Pharmacological Potential : It has been investigated for its potential role as a lead compound in drug development, particularly in targeting receptors involved in pain modulation and metabolic processes .

Applications in Medicinal Chemistry

This compound serves as an important intermediate in the synthesis of bioactive compounds. Notable applications include:

  • Analgesics Development : It is used in the synthesis of tapentadol, a centrally acting analgesic with dual mechanisms of action as an opioid receptor agonist and norepinephrine reuptake inhibitor .
    Compound NameMechanism of ActionTherapeutic Use
    Tapentadolμ-opioid receptor agonist & norepinephrine reuptake inhibitorPain management
  • Building Block for Drug Synthesis : Its chiral nature makes it a valuable building block for creating other chiral compounds with potential therapeutic effects .

Case Study 1: Tapentadol Synthesis

Research has shown that this compound is integral to the synthesis of tapentadol. The process involves several steps, including:

  • Formation of key intermediates through selective reactions.
  • Use of chiral HPLC for enantiomeric separation.
  • Final conversion to the hydrochloride salt form for improved stability and solubility .

Case Study 2: Enzyme Activity Studies

Experimental studies have highlighted the compound's ability to modulate enzyme activities relevant to metabolic disorders. For instance, its interaction with specific enzymes has been linked to alterations in glucose metabolism and lipid profiles in preclinical models.

Mechanism of Action

The mechanism of action of (2S,3S)-3-aminopentan-2-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Solubility Key Structural Features
(2S,3S)-3-Aminopentan-2-ol Hydrochloride (hypothetical) C₅H₁₂ClNO 151.6* N/A Likely soluble in polar solvents Two stereocenters, primary amine, hydroxyl
(2S,3S)-3-Aminobutan-2-ol Hydrochloride C₄H₁₂ClNO 125.6 N/A Water, methanol Shorter carbon chain (C4), similar stereochemistry
(2S,3S)-3-(1-Adamantyl)-3-aminopropane-1,2-diol HCl monohydrate C₁₃H₂₄NO₂·Cl·H₂O 320.3 235 (decomp.) Methanol/diethyl ether Adamantyl group, diol, complex H-bonding
(2S,3S,4R,5S)-3,4-Dihydroxy-5-methyl-2-nonyl-pyrrolidine HCl C₁₄H₃₀ClNO₂ 295.8 N/A Methanol/ethyl acetate Pyrrolidine ring, multiple hydroxyl groups
(2S,3S)-(2S,3R)-2-Amino-3-hydroxy-4-methylpentanoic Acid HCl C₆H₁₃NO₃·HCl 183.6 N/A Water, methanol Carboxylic acid, branched methyl group
(S)-2-Aminoheptan-3-one Hydrochloride C₇H₁₆ClNO 165.7 N/A Polar solvents Ketone group, longer carbon chain (C7)

Notes:

  • The molecular weight for (2S,3S)-3-aminopentan-2-ol HCl is calculated based on its formula.
  • Melting points are unreported for most compounds except , which decomposes at 235°C.

Key Differences :

  • The adamantyl derivative exhibits enhanced hydrophobicity due to its bulky substituent, while pyrrolidine derivatives benefit from intramolecular H-bonding for stability.

Q & A

Q. What are the key considerations for the stereoselective synthesis of (2S,3S)-3-aminopentan-2-ol hydrochloride?

  • Methodological Answer: Stereoselective synthesis requires chiral catalysts or auxiliaries to enforce the (2S,3S) configuration. A common approach involves the reduction of a ketone precursor (e.g., (2S,3S)-3-aminopentan-2-one) using chiral catalysts like Ru-BINAP complexes, which ensure high enantiomeric excess (ee) (>95%) . Reaction conditions (e.g., temperature, solvent polarity) must be optimized to minimize racemization. Post-synthesis, purification via recrystallization (e.g., methanol/ether mixtures) enhances stereochemical purity .

Q. Which analytical techniques are critical for confirming the enantiomeric purity and structural integrity of this compound?

  • Methodological Answer:
  • Chiral HPLC: Utilize chiral stationary phases (e.g., amylose or cellulose derivatives) to separate enantiomers. Retention time comparison with standards validates purity .
  • NMR Spectroscopy: 1H^{1}\text{H} and 13C^{13}\text{C} NMR with chiral shift reagents (e.g., Eu(hfc)3_3) resolve diastereotopic protons, confirming stereochemistry .
  • Optical Rotation: Measure specific rotation ([α]D_D) against literature values to verify enantiomeric consistency .

Q. How does the stereochemistry of this compound influence its biological activity?

  • Methodological Answer: Enantiomers often exhibit divergent interactions with chiral biological targets. For example:
ConfigurationEnzyme AffinityBiological Activity
(2S,3S)HighSubstrate for amine oxidases
(2R,3R)LowReduced metabolic activity
Comparative assays (e.g., enzyme kinetics using purified amine dehydrogenases) quantify activity differences. Structural analogs in demonstrate similar trends .

Advanced Research Questions

Q. How can X-ray crystallography elucidate the absolute configuration and intermolecular interactions of this compound?

  • Methodological Answer: Single-crystal X-ray diffraction resolves absolute configuration via Flack parameter analysis. For example, related adamantane derivatives crystallize in the non-centrosymmetric space group P212121P2_12_12_1, with hydrogen-bonding networks involving the ammonium group (N–H···Cl^-) and hydroxyl moiety (O–H···O). These interactions stabilize crystal packing and inform solubility properties . Refinement software (e.g., SHELXL) models displacement parameters to confirm atomic positions .

Q. What strategies resolve contradictions in biological activity data between enantiomers of aminopentanol derivatives?

  • Methodological Answer:
  • Enantiopure Sample Preparation: Use preparative chiral chromatography or kinetic resolution (e.g., lipase-mediated hydrolysis) to isolate individual enantiomers .
  • Target-Specific Assays: Conduct binding studies (e.g., surface plasmon resonance) with purified receptors (e.g., G-protein-coupled receptors) to distinguish stereospecific interactions.
  • Meta-Analysis: Cross-reference data from structurally related compounds (e.g., ’s comparative table) to identify trends in stereochemical bias .

Q. How do reaction conditions influence nucleophilic substitution at the amino group of this compound?

  • Methodological Answer:
  • pH Control: Alkaline conditions (pH >10) deprotonate the amino group, enhancing nucleophilicity for alkylation or acylation.
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) stabilize transition states in SN2 reactions.
  • Catalysts: Crown ethers (e.g., 18-crown-6) improve reaction rates by complexing counterions (Cl^-). Monitor side products (e.g., elimination) via LC-MS .

Q. What computational methods predict viable synthetic routes for derivatives of this compound?

  • Methodological Answer:
  • Retrosynthesis Software: Tools like AiZynthFinder leverage reaction databases (e.g., Reaxys, Pistachio) to propose routes for functionalizing the amino or hydroxyl groups.
  • DFT Calculations: Optimize transition states for stereocontrolled reactions (e.g., asymmetric hydrogenation) using Gaussian or ORCA. Compare activation energies to prioritize pathways .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or solubility data for this compound?

  • Methodological Answer:
  • Purity Assessment: Re-analyze samples via DSC (differential scanning calorimetry) to detect impurities affecting melting points.
  • Solvent Screening: Test solubility in deuterated solvents (e.g., D2_2O, CD3_3OD) using saturation shake-flask methods. Conflicting data may arise from hydrate formation (e.g., monohydrate vs. anhydrous forms) .

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